molecular formula C6H7N3O3 B14398263 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 88513-02-4

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

カタログ番号: B14398263
CAS番号: 88513-02-4
分子量: 169.14 g/mol
InChIキー: KOCCCIDTHVFNLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative characterized by a 1,2,4-triazole core substituted with an acetyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position. The acetyl group contributes to its electronic and steric properties, while the carboxylic acid moiety enhances solubility and reactivity for further derivatization .

特性

CAS番号

88513-02-4

分子式

C6H7N3O3

分子量

169.14 g/mol

IUPAC名

1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12)

InChIキー

KOCCCIDTHVFNLN-UHFFFAOYSA-N

正規SMILES

CC1=NC(=NN1C(=O)C)C(=O)O

製品の起源

United States

準備方法

Diazotization-Based Cyclization (Traditional Approach)

Early routes relied on diazotization, a method fraught with safety risks due to explosive intermediates. A representative pathway involves:

  • Formation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid :
    • Reacting 3-amino-5-methyl-1,2,4-triazole with nitrous acid (HNO₂) under acidic conditions.
    • Hypophosphorous acid (H₃PO₂) facilitates deamination, yielding the triazole carboxylic acid.
    • Yield : 95.6% under optimized conditions.
  • N1-Acetylation :
    • Treating the triazole intermediate with acetic anhydride (Ac₂O) in isopropanol at 50°C.
    • Critical Factor : Base catalysts (e.g., pyridine) improve selectivity for N1 over O-acetylation.

Limitations :

  • Diazonium intermediates pose explosion hazards.
  • Competing reactions at C5-methyl or C3-carboxylic acid groups reduce yield.

Non-Diazotization Methods (Patent CN105037284A)

To mitigate risks, recent advancements employ cyclization without diazo intermediates:

Step 1: Cyclocondensation

  • Reacting methyl hydrazine with ethyl cyanoacetate in refluxing ethanol.
  • Mechanism : Nucleophilic attack by hydrazine on the nitrile group, followed by cyclodehydration.
  • Intermediate : Methyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (yield: 82–88%).

Step 2: Ester Hydrolysis

  • Saponification with NaOH (2M) in aqueous methanol.
  • Conditions : 60°C for 6 h, pH adjusted to 2–3 with HCl.
  • Intermediate : 5-methyl-1H-1,2,4-triazole-3-carboxylic acid (yield: 90%).

Step 3: Selective N1-Acetylation

  • Refluxing with Ac₂O in tetrahydrofuran (THF) using DMAP (4-dimethylaminopyridine) as a catalyst.
  • Optimized Parameters :
    • Molar ratio (triazole:Ac₂O): 1:1.2
    • Temperature: 70°C
    • Time: 8 h.
  • Yield : 76–84%.

Advantages :

  • Eliminates explosive intermediates.
  • Scalable to industrial production (patent data).

Alternative Acetylation Strategies

Microwave-Assisted Synthesis :

  • Reducing reaction time from hours to minutes (e.g., 15 min at 150W).
  • Drawback : Requires specialized equipment and precise temperature control.

Enzymatic Acetylation :

  • Lipase-catalyzed reactions in non-aqueous media.
  • Example : Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor.
  • Yield : ~65% (lower than chemical methods but offers greener credentials).

Reaction Optimization and Conditions

Solvent Effects

Solvent Acetylation Yield (%) Side Products (%)
THF 84 <5
DMF 72 12
Acetonitrile 68 9

Key Insight : THF minimizes side reactions due to its aprotic nature and moderate polarity.

Catalytic Efficiency

Catalyst Loading (mol%) Time (h) Yield (%)
DMAP 5 8 84
Pyridine 10 12 78
None - 24 45

DMAP’s superior performance stems from its strong nucleophilic activation of Ac₂O.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 1705 (C=O, carboxylic acid), 1680 (C=O, acetyl), 1540 (triazole ring).

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.52 (s, 3H, CH₃-C5), 2.35 (s, 3H, COCH₃), 13.1 (br s, 1H, COOH).

¹³C NMR :

  • δ 169.8 (COOH), 167.2 (COCH₃), 152.1 (C3), 142.0 (C5), 25.1 (COCH₃), 14.3 (CH₃-C5).

Industrial Scalability

Patent CN105037284A outlines a pilot-scale process:

  • Batch Size : 10 kg
  • Purity : 99.2% (HPLC)
  • Cost Analysis :
    • Raw materials: $12.50/kg
    • Energy: $3.80/kg
    • Total: $16.30/kg.

化学反応の分析

Reaction Conditions

Reaction TypeReagentsConditionsYield (%)
CycloadditionAzides + β-ketoesters50°C, overnightHigh
AcetylationAcetic anhydrideRoom temperatureModerate

Acetylation

The acetylation of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid can lead to the formation of monoacetylated and diacetylated products. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the acetylating agent.

Key Findings :

  • The reaction is highly regioselective under controlled conditions.

  • Diacetylation occurs at elevated temperatures, yielding multiple products .

Hydrolysis

The hydrolysis of the acetyl group can regenerate the carboxylic acid functionality. This reaction is typically facilitated by aqueous conditions and can be catalyzed by acids or bases.

Nucleophilic Substitution

The presence of the carboxylic acid group allows for nucleophilic substitution reactions with various amines or alcohols, leading to the formation of amides or esters, respectively.

Mechanisms of Chemical Reactions

The mechanisms involved in the reactions of 1-acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be summarized as follows:

Acetylation Mechanism

  • Nucleophilic Attack : The nitrogen atom in the triazole ring attacks the carbonyl carbon of acetic anhydride.

  • Formation of Tetrahedral Intermediate : A tetrahedral intermediate is formed.

  • Elimination : The intermediate collapses to release acetic acid and form the acetylated product.

Hydrolysis Mechanism

  • Protonation : The carbonyl oxygen is protonated under acidic conditions.

  • Nucleophilic Attack by Water : Water attacks the carbonyl carbon.

  • Formation of Carboxylic Acid : The tetrahedral intermediate rearranges to yield the carboxylic acid.

Biological Activity Table

CompoundActivity TypeTarget Organism/Cell Line
1-Acetyl-5-methyl-1H-triazoleAntifungalCandida spp.
AnticancerHeLa cells

科学的研究の応用

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has numerous scientific research applications:

作用機序

The mechanism of action of 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biological pathways. This interaction can lead to the compound’s therapeutic effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Triazole derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-Acetyl, 5-Methyl, 3-COOH ~183.14* Potential pharmacological scaffold; enhanced solubility due to COOH
1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-(3-Cl-phenyl), 5-Methyl, 3-COOH 237.64 Inhibits CDK2/cyclin A and CDK4/cyclin D; used in protein-protein interaction studies
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-(4-Cl-phenyl), 5-Methyl, 3-COOH 237.64 Commercial availability; research reagent
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid 5-Phenyl, 1-(3-pyridyl), 3-COOH ~281.28* Anti-inflammatory activity in animal models
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid 1-Methyl, 5-COOH 127.10 Simpler structure; used in coordination chemistry

*Calculated based on molecular formula.

Pharmacological Activity

  • Kinase Inhibition: The 3-chlorophenyl-substituted analog (1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid) demonstrated nanomolar affinity for CDK2/cyclin A and CDK4/cyclin D, with cellular IC₅₀ values below 30 µM in cancer cell lines .
  • Anti-Inflammatory Activity : Pyridyl and phenyl substituents (e.g., 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid) enhance COX-2 selectivity, suggesting that aromatic groups improve target engagement . The acetyl group in the target compound may instead modulate electron density, altering interaction profiles.
  • Antibacterial Potential: Oxadiazole-fused triazole derivatives (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) show moderate antibacterial activity, indicating that heterocyclic extensions can broaden applications .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives (e.g., ethyl ester analogs in ).
  • Lipophilicity : Chlorophenyl-substituted analogs (e.g., ) exhibit higher logP values than the acetylated target compound, affecting membrane permeability.

生物活性

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 88513-02-4) is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article aims to explore the compound's biological activity, including its antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C6H7N3O3
  • Molecular Weight : 169.13808 g/mol
  • Structure : The compound features a triazole ring with an acetyl and a carboxylic acid functional group, contributing to its reactivity and biological properties.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study reported the minimum inhibitory concentration (MIC) values for several triazole derivatives against Pseudomonas aeruginosa, demonstrating effective antibacterial activity with MIC values ranging from 40 to 50 µg/mL. These values were comparable to standard antibiotics like ceftriaxone .

Compound Bacterial Strain MIC (µg/mL) Inhibition Zone (mm)
1-Acetyl TriazoleE. faecalis4029
K. pneumoniae5024
S. typhi4530
P. aeruginosa5019

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.

Triazole derivatives have been shown to target specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways. For example, certain derivatives exhibited IC50 values between 3 to 14 µM against human leukemia cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds have also been documented. In vitro studies demonstrated that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Research Findings

In a comparative study, certain triazole derivatives showed stronger inhibitory effects against TNF-α (up to 78%) when compared to conventional anti-inflammatory drugs like dexamethasone .

Compound Cytokine Inhibition (%)
Triazole Derivative AIL-6: 89%
TNF-α: 78%
DexamethasoneIL-6: 70%
TNF-α: 72%

Additional Biological Activities

Beyond antibacterial and anticancer properties, triazole compounds have been explored for their antioxidant and neuroprotective effects. Studies suggest that they may offer protective benefits against oxidative stress-related conditions.

Neuroprotective Effects

Research indicates that certain triazole derivatives can mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Q & A

Q. Table 1: Anticancer Activity of Selected Derivatives

CompoundIC₅₀ (μM) A-549IC₅₀ (μM) HCT-116IC₅₀ (μM) PANC-1
4e12.39.814.5
4m10.78.211.9
Doxorubicin1.20.91.5
Data adapted from

Advanced Question: How do structural modifications influence protein-binding affinity?

Methodological Answer:

  • N-capping strategies : Acetylation at the 1-position enhances solubility but may reduce binding to CDK2/cyclin A (e.g., Kd increases from 0.8 μM to 2.1 μM) .
  • Methyl substitution : 5-Methyl groups improve hydrophobic interactions with EGFR’s ATP-binding pocket, as shown by ΔG values in docking studies .
  • Trade-offs : Fluorinated analogs exhibit higher metabolic stability but lower cellular uptake due to increased hydrophobicity .

Advanced Question: How to resolve contradictions in biological activity data?

Methodological Answer:
Discrepancies arise from:

  • Cell line variability : PANC-1 (KRAS-mutant) may show resistance compared to HCT-116 (wild-type KRAS) .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Metabolic interference : Cytochrome P450 isoforms in certain cell lines (e.g., DU145) may accelerate compound degradation .

Q. Table 2: Comparative Binding Affinity of FLIP Analogs

CompoundCDK2/Cyclin A Kd (μM)CDK4/Cyclin D Kd (μM)
FLIP-10.81.2
FLIP-22.13.4
Data from

Basic Question: What analytical techniques validate purity and stability?

Methodological Answer:

  • HPLC-MS : Quantifies degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for the parent compound) .
  • pH-solubility profiles : Assess stability in physiological buffers (pH 1.2–7.4) .

Advanced Question: How to design analogs with improved drug-likeness?

Methodological Answer:

  • Scaffold hopping : Replace the triazole core with oxadiazole to reduce metabolic liability .
  • Prodrug strategies : Esterify the carboxylic acid to enhance permeability (e.g., ethyl ester prodrugs show 3-fold higher Caco-2 permeability) .
  • Fragment-based design : Use X-ray crystallography (e.g., PDB: 6LUD) to optimize hydrogen bonding with Lys721 in EGFR .

Advanced Question: What are the challenges in scaling up synthesis?

Methodological Answer:

  • Low yields : Cyclization steps often yield <50% due to side reactions (e.g., acetyl migration). Optimize stoichiometry (acetyl chloride: 2.2 equiv.) and reaction time (12–16 hours) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .

Basic Question: How to access structural analogs for SAR studies?

Methodological Answer:

  • Commercial libraries : Screen analogs like 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 139756-00-6) .
  • Parallel synthesis : Use Ugi-azide reactions to generate diverse triazole-carboxylic acid derivatives .

Advanced Question: How to address off-target effects in kinase inhibition?

Methodological Answer:

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., CDK6 inhibition at IC₅₀ >10 μM) .
  • Molecular dynamics simulations : Analyze binding pose stability in EGFR’s hinge region to minimize interactions with non-target kinases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。